molecular formula C14H10Cl3NO B5696881 2,5-dichloro-N-(5-chloro-2-methylphenyl)benzamide

2,5-dichloro-N-(5-chloro-2-methylphenyl)benzamide

Cat. No.: B5696881
M. Wt: 314.6 g/mol
InChI Key: KSRMOYQCZIRKOF-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(5-chloro-2-methylphenyl)benzamide is a benzamide derivative supplied as a dry powder for biological screening and lead optimization purposes . This compound has a molecular formula of C14H10Cl3NO and features two aromatic rings linked by an amide bond, a structure known to be of significant interest in medicinal chemistry . Similar benzamide compounds have demonstrated potent research value in virology, particularly as inhibitors of viral entry. For instance, tertiary aryl sulfonamides and related molecules have been identified as inhibitors that target the hemagglutinin (HA) protein of influenza A virus, preventing viral membrane fusion and subsequent replication . These inhibitors have shown broad-spectrum activity against diverse influenza subtypes, including H1N1, H5N1, and H3N2, by stabilizing the prefusion conformation of the HA protein and blocking the conformational change required for host cell entry . The presence of multiple chloro and methyl substituents on the aromatic rings influences the compound's conformation and physical properties, which can be critical for its interaction with biological targets . Researchers can utilize this compound in high-throughput screening assays to explore its potential mechanisms of action and applications in drug discovery. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichloro-N-(5-chloro-2-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl3NO/c1-8-2-3-10(16)7-13(8)18-14(19)11-6-9(15)4-5-12(11)17/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRMOYQCZIRKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Characterization and Elucidation of 2,5 Dichloro N 5 Chloro 2 Methylphenyl Benzamide

Spectroscopic Analysis for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments (¹H NMR, ¹³C NMR)

Detailed ¹H and ¹³C NMR data are required to describe the chemical environments of the proton and carbon atoms within the molecule. This would include a table of chemical shifts (δ) in ppm, coupling constants (J) in Hz, and signal multiplicities (e.g., singlet, doublet, multiplet). Such data provides unequivocal evidence for the connectivity and constitution of the molecule.

No specific ¹H NMR or ¹³C NMR data for 2,5-dichloro-N-(5-chloro-2-methylphenyl)benzamide were found in the searched literature.

Infrared (IR) Spectroscopy and Detailed Vibrational Analysis

An IR spectrum reveals the characteristic vibrational modes of the functional groups present in the compound. A detailed analysis would involve assigning specific absorption bands (in cm⁻¹) to vibrations such as N-H stretching, C=O (amide I) stretching, N-H bending (amide II), C-N stretching, aromatic C-H stretching, and C-Cl stretching.

No specific IR spectral data or vibrational analysis for this compound were found in the searched literature.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

HRMS provides a highly accurate mass measurement of the parent ion, which is used to confirm the elemental composition and thus the molecular formula of the compound. The expected data would be the calculated exact mass for the molecular formula C₁₄H₁₀Cl₃NO and the experimentally measured value.

No specific HRMS data for this compound were found in the searched literature.

Solid-State Structural Investigations

X-ray Crystallography for Molecular Geometry and Crystal Packing Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This analysis provides precise bond lengths, bond angles, and torsion angles. It also reveals how the molecules are arranged in the crystal lattice, defining the crystal system, space group, and unit cell dimensions.

No crystallographic data, including molecular geometry or crystal packing information, for this compound were found in the searched literature.

Analysis of Inter- and Intramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

Based on crystallographic data, a detailed analysis of non-covalent interactions that stabilize the crystal structure can be performed. This includes identifying and characterizing hydrogen bonds (e.g., N-H···O), halogen bonds, and other weak interactions like π-π stacking, which dictate the supramolecular assembly.

Without crystallographic data, an analysis of the inter- and intramolecular interactions for this compound cannot be conducted.

Computational and Theoretical Investigations of 2,5 Dichloro N 5 Chloro 2 Methylphenyl Benzamide

Density Functional Theory (DFT) Calculations for Ground State Properties

While the methodologies mentioned, such as Density Functional Theory (DFT), are standard computational tools for evaluating the properties of chemical compounds, the specific application and publication of results for 2,5-dichloro-N-(5-chloro-2-methylphenyl)benzamide have not been found.

Structure Activity Relationship Sar and Biological Target Interactions of 2,5 Dichloro N 5 Chloro 2 Methylphenyl Benzamide Analogues

Rational Design Principles for Derivatization and Analogue Synthesis

The development of analogues of 2,5-dichloro-N-(5-chloro-2-methylphenyl)benzamide is often guided by rational design principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. rsc.orgrsc.org A common strategy involves a matrix library approach, where systematic modifications are made to different parts of the molecule to explore the structure-activity relationship (SAR). acs.org For instance, researchers have focused on the functionalization of core scaffolds through the incorporation of various substituents, a strategy that has proven successful in enhancing the biological profiles of related compound series. acs.org

The synthesis of these analogues typically involves multi-step reaction sequences. For example, the creation of a library of halogenated N-phenylbenzamides may begin with the synthesis of requisite halogenated congeners, which are then used in subsequent reactions to build a matrix of diverse analogues. acs.org The synthesis of related benzamide (B126) derivatives has been achieved through the reaction of precursor carboxylic acids with substituted acyl bromides, followed by cyclization reactions. rsc.org These synthetic strategies allow for the systematic exploration of how different substituents and their positions on the phenyl rings influence biological activity. dcu.ienih.gov

Mechanistic Studies of Biological Interactions (excluding clinical human trial data and safety profiles)

Understanding how these compounds interact with biological targets at a molecular level is crucial for their development as therapeutic agents or research tools. Mechanistic studies have focused on their ability to inhibit enzymes and bind to specific receptors.

Enzyme Inhibition Studies (e.g., Proteases, Phosphopantetheinyl Transferase)

Analogues of this compound have been investigated for their inhibitory activity against various enzymes. For example, structure-guided modifications of a related 2-chloro-N-phenyl-benzamide derivative were performed to develop selective inhibitors of Cryptosporidium parvum N-myristoyltransferase (CpNMT), an enzyme crucial for the parasite's survival. nih.gov This research led to the identification of compounds with significant inhibitory potency and selectivity for the parasite enzyme over its human counterpart. nih.gov

In other studies, benzamide derivatives have been evaluated for their ability to inhibit enzymes such as phospholipase D (PLD), which is implicated in cancer cell signaling. acs.org A library of halogenated benzamides was synthesized and screened, leading to the discovery of potent and isoform-selective PLD inhibitors. acs.orgacs.org For instance, certain analogues demonstrated high selectivity for PLD2 over PLD1, providing valuable tools to dissect the specific roles of these enzymes in cellular processes. acs.org

The table below summarizes the inhibitory activity of selected benzamide analogues against different enzymes.

Compound IDTarget EnzymeIC50 (nM)Selectivity
22a PLD210075-fold vs PLD1 acs.org
14 PLD13.7>1700-fold vs PLD2 acs.org
11e CpNMT2500~5-fold vs HsNMT1 nih.gov
11f CpNMT2800>40-fold vs HsNMT1 nih.gov

Receptor Binding Profiling (e.g., FPR1)

The interaction of benzamide analogues with G protein-coupled receptors (GPCRs) is another area of active investigation. For instance, certain piperazine-substituted benzothiophenes, which share structural similarities with the benzamide class, have been studied for their binding affinity to serotonin (B10506) and dopamine (B1211576) receptors. google.com While direct binding data for this compound to the formyl peptide receptor 1 (FPR1) is not extensively detailed in the provided context, the general approach involves screening compound libraries against a panel of receptors to determine their binding profiles and identify potential on-target and off-target interactions.

Investigations into Other Protein Targets

The biological activity of this compound analogues is not limited to enzymes and GPCRs. Research has explored their interactions with a variety of other protein targets. For example, some N-substituted phenylbenzamides have been found to modulate protein aggregation, a process implicated in neurodegenerative diseases. nih.gov Specifically, certain α-ketoamide derivatives, which can be considered structurally related, have shown inhibitory effects on the aggregation of amyloid beta and tau proteins. nih.gov

Furthermore, some benzamide and benzamidine (B55565) derivatives have been synthesized and evaluated for their ability to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy. nih.gov These studies highlight the versatility of the benzamide scaffold in targeting a diverse range of proteins involved in various disease pathways.

Influence of Substituent Effects on Biological Activity Profiles

The biological activity of benzamide analogues is highly dependent on the nature and position of substituents on the aromatic rings. researchgate.netfrontiersin.orgdrugdesign.org Structure-activity relationship (SAR) studies are therefore essential to understand these effects and to guide the design of more potent and selective compounds. nih.gov

Impact of Halogenation Patterns on Activity

The presence and pattern of halogen substituents on the benzamide scaffold play a critical role in determining biological activity. acs.orgdcu.ie Halogen atoms can influence a molecule's lipophilicity, electronic properties, and conformation, thereby affecting its binding affinity for a target protein.

In the development of PLD inhibitors, the incorporation of different halogens onto the scaffold was a key strategy. acs.org This led to the discovery that specific halogenation patterns could confer isoform selectivity. For example, a matrix library of halogenated analogues was synthesized to systematically evaluate the impact of different halogens at various positions, ultimately yielding compounds with high selectivity for either PLD1 or PLD2. acs.orgacs.org The data from these studies can be used to construct detailed SAR maps that guide future design efforts.

The following table illustrates the effect of halogen substitution on the inhibitory activity of a series of benzamide analogues against PLD2.

CompoundR1R2PLD2 IC50 (nM)
Analogue A HH>10000
Analogue B 2-FH520
Analogue C 3-FH20
Analogue D 4-FH120
Analogue E 3-ClH30
Analogue F 3-BrH60

Data is hypothetical and for illustrative purposes based on trends described in the source material.

Role of Alkyl and Aryl Substituent Variations

The structure-activity relationship (SAR) of benzamide analogues is significantly influenced by the nature and position of substituents on their aryl rings. Variations in alkyl and aryl groups can modulate the compound's electronic, hydrophobic, and steric properties, thereby affecting its binding affinity and activity at a biological target.

For benzamide and related structures like aryl sulfonamides, modifications to the substituents on the aryl rings have been shown to be critical for biological activity. nih.gov The potency of these compounds often depends on the size and shape of these substituents. nih.gov For instance, in a series of aryl sulfonamide analogues, electronic, hydrophobic, and steric modifications were designed to probe the SAR. It was observed that compounds with an electron-withdrawing nitro group displayed promising antiproliferative activity. nih.gov This suggests that for analogues of this compound, introducing or modifying electron-withdrawing groups could enhance biological efficacy. The ability of such groups to promote more significant contact with a target enzyme can lead to increased inhibition. acs.org

Furthermore, the position of substituents is crucial. Studies on fluorinated benzamides revealed that meta-substituted derivatives had higher activity than para-substituted ones, while ortho-substituted analogues were the weakest. This difference was attributed to the potential for the bulkier groups to hinder the proper orientation of the molecule in the binding domain of the target protein. nih.gov Similarly, for another class of compounds, a 3D-QSAR analysis showed that while steric bulk at the meta position of an O-phenyl ring improved potency, there was a region of low steric tolerance at the para position. nih.govresearchgate.net

These findings indicate that systematic modifications of the substituent patterns on both the benzamide and the N-phenyl portions of this compound are essential for optimizing activity. Key considerations include the electronic nature (electron-donating vs. electron-withdrawing), size (steric bulk), and position of the alkyl and aryl substituents.

Table 1: Hypothetical Structure-Activity Relationship of this compound Analogues Based on General Principles

Analogue Modification Predicted Effect on Activity Rationale
Analogue AReplace 2-methyl with 2-ethyl on N-phenyl ringDecreaseIncreased steric hindrance near the amide linkage may disrupt optimal binding conformation.
Analogue BAdd a 4-nitro group to the benzamide ringIncreaseThe electron-withdrawing nature of the nitro group could enhance interactions with the target. nih.gov
Analogue CReplace 5-chloro with 5-methoxy on N-phenyl ringVariableThe electron-donating methoxy (B1213986) group might alter the electronic profile unfavorably, but could also form new hydrogen bonds.
Analogue DShift the 2-methyl to the 4-position on N-phenyl ringDecreasePositional changes can alter the molecule's fit within the binding pocket, as seen in other benzamide series. nih.gov

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, providing insights into the ligand-receptor interactions at an atomic level. mdpi.com This method is instrumental in understanding the binding modes of this compound and its analogues, helping to rationalize observed SAR data and guide the design of more potent compounds.

The docking process involves placing different conformations of the ligand into the active site of the target protein. mdpi.comdergipark.org.tr A scoring function is then used to estimate the binding affinity, often calculated as binding energy, for each conformation. dergipark.org.tr Successful docking can reveal key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand-protein complex. nih.gov

For benzamide derivatives, docking studies have elucidated critical interactions required for their biological activity. For example, in one study, the potent activity of a benzamide compound was explained by its ability to form hydrogen bonds with specific amino acid residues (ARG63, ARG250, THR65) and engage in π-π stacking with a tyrosine residue (TYR214) in the active site. nih.gov In another study, hydrogen bonding between the amide group's nitrogen atom and a glutamate (B1630785) residue, along with π-interactions with other residues, was identified as crucial. dergipark.org.tr

Table 2: Potential Molecular Interactions for this compound Predicted by Docking Principles

Functional Group Potential Interaction Type Potential Interacting Amino Acid Residues
Amide N-HHydrogen Bond DonorAspartate, Glutamate, Serine (side chain carbonyl)
Amide C=OHydrogen Bond AcceptorArginine, Lysine, Serine (side chain hydroxyl/amine)
Dichlorobenzamide Ringπ-π Stacking, HydrophobicPhenylalanine, Tyrosine, Tryptophan
Chloro-methylphenyl RingHydrophobic, π-AlkylLeucine, Isoleucine, Valine, Alanine
Chlorine SubstituentsHalogen Bonding, HydrophobicElectron-rich atoms (e.g., backbone carbonyls), hydrophobic pockets

Chemogenomic and Chemoinformatic Approaches in SAR Elucidation

Chemogenomics and chemoinformatics are powerful computational disciplines that integrate chemical and biological data to systematically study the interactions between chemicals and biological targets on a large scale. These approaches are invaluable for elucidating the SAR of compound families like the analogues of this compound.

Chemoinformatic methods are used to handle and analyze large chemical datasets, contributing to pharmaceutical development at a faster and more efficient rate. nih.gov A key chemoinformatic tool in SAR is the development of Quantitative Structure-Activity Relationship (QSAR) models. 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), establish a statistical correlation between the physicochemical properties of a series of compounds and their biological activities. nih.gov These models generate contour maps that highlight regions where steric, electrostatic, hydrophobic, or other properties are favorable or unfavorable for activity, providing a clear guide for molecular modification. nih.govresearchgate.net

Pharmacophore modeling is another crucial technique. A pharmacophore model defines the essential three-dimensional arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. nih.gov This model can then be used to screen large virtual databases (like the ZINC database) to identify novel chemical scaffolds that fit the pharmacophore and are likely to be active. nih.gov

Chemogenomics expands on these approaches by analyzing the response of a wide range of biological targets to a set of compounds. This can help identify the specific target of a compound like this compound, uncover potential off-target effects, and understand the broader biological pathways being modulated. By combining chemical structure information with biological activity data across multiple targets, chemogenomics helps to build a comprehensive understanding of a compound's SAR profile, facilitating the design of analogues with improved potency and selectivity.


Emerging Research Directions and Future Perspectives for 2,5 Dichloro N 5 Chloro 2 Methylphenyl Benzamide

Development of Novel and Sustainable Synthetic Routes

The synthesis of substituted benzamides typically involves the formation of an amide bond between a carboxylic acid and an amine. mdpi.com Conventional methods often rely on converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride, followed by reaction with the appropriate aniline (B41778) derivative. nih.gov While effective, these methods can involve harsh reagents and multiple steps.

Future research is focused on developing more sustainable and efficient synthetic routes. These include:

One-Pot Synthesis: Methodologies that combine multiple reaction steps into a single procedure without isolating intermediates are being explored to improve efficiency and reduce waste. nih.gov Acid-catalyzed reactions and one-pot cyclization reactions are examples of such approaches being developed for related heterocyclic compounds. nih.gov

Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reaction conditions is a key trend. This includes exploring piperidine-catalyzed reactions in ethanol, which can offer a milder alternative to traditional methods. nih.gov

Novel Catalytic Systems: Research into new catalysts, such as N-hydroxyphthalimide and cobalt acetylacetonate, for the initial oxidation steps in building the benzamide (B126) scaffold could lead to higher yields and simpler operations. google.com The development of metal-free, regioselective synthesis strategies also represents a significant step forward in creating complex molecules with greater precision and fewer environmental concerns. rsc.org

These advancements aim to make the synthesis of 2,5-dichloro-N-(5-chloro-2-methylphenyl)benzamide and its analogues more cost-effective, scalable, and environmentally friendly.

Advanced Computational Modeling for Predictive Drug Design and De Novo Synthesis

Computational modeling has become an indispensable tool in modern drug discovery, enabling the prediction of biological activity and the rational design of new chemical entities. nih.gov For a molecule like this compound, these techniques offer a pathway to optimize its properties and explore its therapeutic potential before committing to extensive laboratory synthesis.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com By analyzing a series of related benzamide derivatives, a QSAR model could predict the activity of new, unsynthesized analogues of this compound, guiding the selection of the most promising candidates for synthesis. nih.govmdpi.com

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. nih.gov Docking simulations can help identify potential biological targets for the compound and elucidate its mechanism of action by revealing key interactions (e.g., hydrogen bonding, hydrophobic interactions) within the binding site. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, helping to validate the stability of the interactions predicted by molecular docking. nih.govnih.gov This can confirm the binding mode and stability of this compound within the active site of a target protein. nih.gov

Computational TechniqueApplication in Drug DesignRelevance to this compound
QSARPredicts biological activity based on chemical structure.To forecast the potency of new derivatives and prioritize synthesis. mdpi.com
Molecular DockingSimulates the binding of a molecule to a biological target.To identify potential protein targets and understand binding interactions. nih.gov
Molecular DynamicsAnalyzes the physical movements of atoms and molecules over time.To assess the stability of the compound within a target's binding site. nih.govnih.gov

These computational tools facilitate a more targeted and efficient drug discovery process, reducing the time and resources required to identify lead compounds.

Exploration of Undiscovered Biological Targets and Elucidation of Novel Mechanistic Pathways

The broader class of salicylanilides, to which this compound is related, is known for a wide spectrum of biological activities, including antibacterial, anticancer, and antiviral effects. mdpi.commdpi.comnih.gov This suggests that the compound may interact with multiple biological targets, some of which may be currently unknown.

Emerging research directions in this area include:

Antimicrobial Mechanisms: Some salicylanilides function by dissipating the proton motive force (PMF) across bacterial membranes, which disrupts energy production and inhibits efflux pumps, making bacteria more susceptible to antibiotics. nih.gov Investigating whether this compound shares this mechanism could open avenues for its use as an antibiotic adjuvant. nih.gov

Anticancer Signaling Pathways: Salicylanilides have been shown to modulate multiple signaling pathways critical to cancer cell survival and proliferation. mdpi.com These include the STAT3, Wnt, and mTOR pathways. mdpi.com Research to determine if this compound can inhibit these or other oncogenic pathways could identify its potential as a targeted anticancer agent.

Novel Therapeutic Targets: Studies on structurally similar compounds have identified novel targets such as the P2X1 receptor, an ATP-gated ion channel involved in thrombosis and inflammation. nih.gov Furthermore, related benzamides have been found to inhibit human adenovirus (HAdV) replication, pointing towards a potential antiviral application. nih.gov Screening this compound against a wide range of cellular targets could uncover entirely new therapeutic uses.

Potential Biological Target/PathwayTherapeutic AreaObserved in Related Compounds
Proton Motive Force (PMF) DissipationAntibacterialNiclosamide, Oxyclozanide nih.gov
STAT3 Signaling PathwayAnticancerNiclosamide, other salicylanilide (B1680751) derivatives mdpi.com
Wnt/mTOR Signaling PathwaysAnticancerNiclosamide, Rafoxanide, Nitazoxanide mdpi.com
P2X1 Receptor AntagonismAntithrombotic, Anti-inflammatoryN-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide nih.gov
Adenovirus DNA ReplicationAntiviralSubstituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues nih.gov

Development of Specialized Analytical Methods for Research-Oriented Characterization

Thorough characterization is fundamental to understanding the properties and behavior of a chemical compound. While standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are routinely used to confirm the structure of synthesized benzamides, advanced methods are required for deeper, research-oriented characterization. nih.govresearchgate.netosti.gov

Future perspectives in analytical characterization include:

Advanced NMR Spectroscopy: Multi-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are crucial for unambiguously assigning the complex spectra of highly substituted aromatic compounds like this compound. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which are essential for confirming the elemental composition of the target compound and its metabolites or degradation products in complex biological matrices. researchgate.net

X-ray Crystallography and Crystal Structure Prediction: Single-crystal X-ray diffraction can determine the precise three-dimensional arrangement of atoms in the solid state. acs.org When combined with computational Crystal Structure Prediction (CSP) methods, researchers can understand and even predict polymorphism, which is critical as different crystal forms can have different physical properties. acs.org This is particularly relevant for benzamides, where disorder in the crystal structure is a common feature that can be suppressed by strategic chemical substitution. acs.org

The integration of these advanced analytical techniques provides a comprehensive understanding of the compound's chemical structure, purity, and solid-state properties, which is vital for its development as a research tool or therapeutic agent.

Patent Landscape Analysis from a Research and Development Perspective, Identifying Innovation Avenues

An analysis of the patent landscape for related benzamide and salicylanilide derivatives reveals key trends and identifies potential areas for innovation. Patents in this chemical space often focus on specific therapeutic applications, novel chemical scaffolds, and methods of synthesis.

Key observations and innovation avenues include:

Therapeutic Applications: A significant number of patents cover the use of salicylanilide derivatives as anthelmintic and antibacterial agents. google.com There is also a strong focus on developing benzamide derivatives for treating cancer and inflammatory diseases. google.com This indicates that pursuing novel therapeutic applications for this compound, particularly in areas with unmet medical needs, could be a fruitful avenue for innovation.

Scaffold Modification: Patents often claim not just a single compound but a genus of related structures with variations in substitution patterns. google.comgoogle.com This suggests that R&D efforts could focus on creating novel analogues of this compound to secure intellectual property and potentially improve activity or drug-like properties.

Combination Therapies: The mechanism of some salicylanilides, such as inhibiting efflux pumps, makes them suitable candidates for combination therapies. nih.gov Patenting the use of this compound in combination with other established drugs (e.g., antibiotics or chemotherapeutics) could represent a significant innovation.

New Formulations: Innovations in drug delivery and formulation can also be patented. Developing novel formulations of this compound to improve solubility, bioavailability, or targeting could open new R&D and commercial opportunities.

Innovation AvenueDescriptionExample from Related Patents
New Therapeutic UsesExploring and patenting the compound for diseases beyond its initially presumed activity.Patents for biphenyl (B1667301) benzamides for treating inflammation, osteoporosis, and cancer. google.com
Novel AnaloguesSynthesizing and protecting new chemical entities based on the core structure.Broad patent claims covering numerous salicylanilide derivatives for anti-infective use. google.com
Combination TherapyPatenting the use of the compound alongside other active agents to achieve synergistic effects.Patents for compositions containing a salicylanilide plus a second anthelmintic or antibacterial compound. google.com

By analyzing existing patent trends, researchers can strategically direct their efforts towards areas with the greatest potential for novel discoveries and intellectual property protection. mdpi.com

Q & A

Q. What are the key synthetic routes for 2,5-dichloro-N-(5-chloro-2-methylphenyl)benzamide?

The synthesis typically involves multi-step organic reactions starting with substituted benzoic acid derivatives and anilines. A critical step is the amidation reaction, often facilitated by coupling agents (e.g., carbodiimides) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dichloromethane. Precise control of temperature (room temperature or mild heating) and pH ensures optimal yield. Post-synthesis purification via column chromatography or recrystallization is standard .

Q. What analytical techniques are used to confirm the compound’s structural integrity?

Structural confirmation employs:

  • 1H/13C NMR spectroscopy : Identifies proton environments (e.g., aromatic protons, methyl groups) and carbon frameworks.
  • IR spectroscopy : Validates functional groups (amide C=O stretch ~1650 cm⁻¹).
  • X-ray crystallography : Resolves crystal packing and bond angles in related benzamide derivatives .
  • Mass spectrometry (ESI or HRMS) : Confirms molecular ion peaks and fragmentation patterns .

Q. Which solvents are optimal for the amidation reaction?

Polar aprotic solvents like DMSO or dichloromethane are preferred due to their ability to stabilize reactive intermediates and enhance solubility. Solvent choice directly impacts reaction kinetics and product isolation efficiency .

Advanced Research Questions

Q. How can experimental design optimize synthesis yield and minimize byproducts?

Methodology :

  • Factorial Design : Systematically vary parameters (e.g., solvent ratio, catalyst loading, temperature) and apply ANOVA to identify statistically significant factors.
  • Response Surface Methodology (RSM) : Models interactions between variables to predict optimal conditions.
  • In-situ monitoring : Techniques like TLC or HPLC track reaction progress and byproduct formation .

Q. What computational tools aid in predicting reaction mechanisms and intermediates?

Approach :

  • Density Functional Theory (DFT) : Calculates energy barriers for proposed reaction pathways (e.g., amide bond formation).
  • Molecular Dynamics (MD) Simulations : Models solvent effects and transition states.
  • Software : Gaussian, ORCA, or CP2K for quantum chemical calculations. These tools reduce trial-and-error experimentation by prioritizing plausible mechanisms .

Q. How can conflicting biological activity data be reconciled?

Strategies :

  • Standardized Assays : Use consistent protocols (e.g., MIC for antimicrobial activity, IC50 for cytotoxicity) across studies.
  • Dose-Response Curves : Quantify activity across multiple concentrations to account for variability.
  • Meta-Analysis : Aggregate data from independent studies to identify trends or outliers. Replicate experiments under controlled conditions (pH, temperature, cell lines) .

Q. What strategies mitigate degradation during long-term storage?

Protocol :

  • Accelerated Stability Studies : Expose the compound to thermal (40–60°C), photolytic (UV light), and hydrolytic (humidity) stress.
  • Analytical Monitoring : Use LC-MS to identify degradation products (e.g., hydrolysis of the amide bond).
  • Formulation Optimization : Stabilize the compound in inert matrices or lyophilized forms .

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